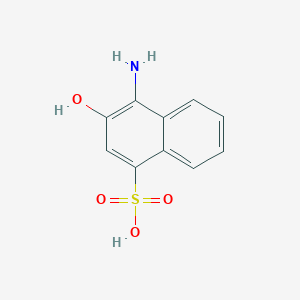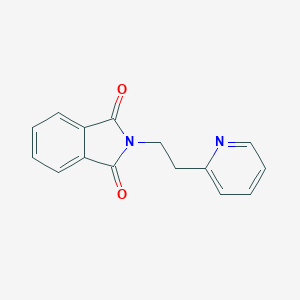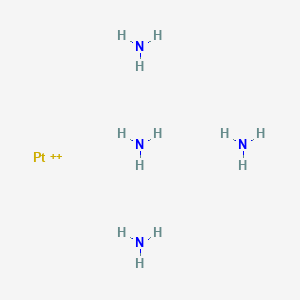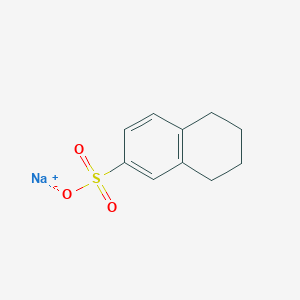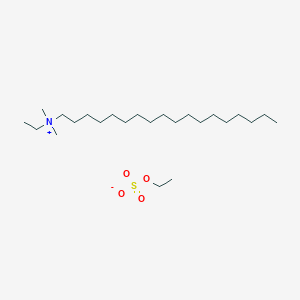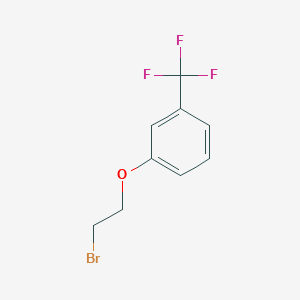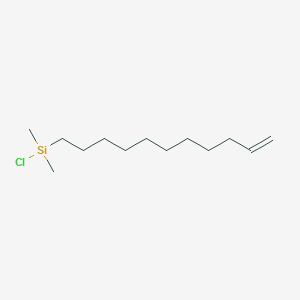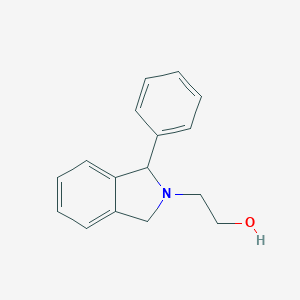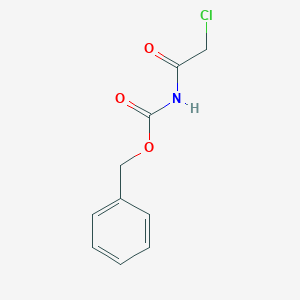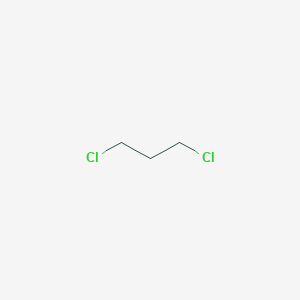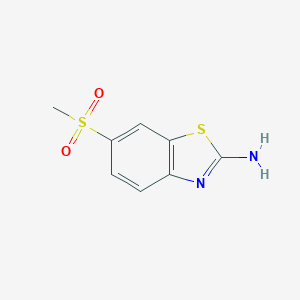![molecular formula C23H38N2O B093738 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 18095-82-4](/img/structure/B93738.png)
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that rely heavily on ribosome biogenesis.
Mécanisme D'action
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide works by inhibiting RNA polymerase I transcription, which is essential for ribosome biogenesis and protein synthesis. This leads to the disruption of ribosome biogenesis, resulting in the selective killing of cancer cells that rely heavily on this process. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has also been shown to induce DNA damage and activate the p53 pathway, leading to increased cell death in cancer cells.
Effets Biochimiques Et Physiologiques
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of the p53 pathway and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide also disrupts ribosome biogenesis, leading to the selective killing of cancer cells that rely heavily on this process. In addition, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and selective targeting of cancer cells. However, there are also some limitations to its use in lab experiments. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide is a small molecule inhibitor, which may limit its effectiveness in certain cancer types. Moreover, its mechanism of action is complex, making it difficult to study in vivo.
Orientations Futures
There are several future directions for the study of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. One area of focus is the development of combination therapies that incorporate 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide in treating different cancer types. Finally, there is a need for the development of more potent and selective RNA polymerase I inhibitors that can be used in combination with 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide involves several steps, including the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethylaniline to form the amide intermediate, which is subsequently reacted with diethylamino propyl chloride to form the final product. The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on ribosome biogenesis, leading to the inhibition of tumor growth and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been tested in preclinical models of multiple cancer types, including breast, lung, and ovarian cancer, with promising results. Moreover, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
18095-82-4 |
|---|---|
Nom du produit |
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
Formule moléculaire |
C23H38N2O |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
2-cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H38N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h10,12-13,21H,5-9,11,14-18H2,1-4H3 |
Clé InChI |
PDTJYULVEQFRHE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
SMILES canonique |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





